molecular formula C12H15N3O B7864653 (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Cat. No.: B7864653
M. Wt: 217.27 g/mol
InChI Key: RAQPZCDRRBSPGY-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide is a chiral small molecule characterized by a propionamide backbone with an (S)-configured amino group, a methyl-substituted amide nitrogen, and a 3-cyanobenzyl substituent. Its molecular formula is C₁₂H₁₄N₃O, with a molecular weight of 228.27 g/mol . The methyl group on the amide nitrogen contributes to steric hindrance, which may improve metabolic stability compared to bulkier alkyl substituents.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(14)12(16)15(2)8-11-5-3-4-10(6-11)7-13/h3-6,9H,8,14H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQPZCDRRBSPGY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Cyanobenzylamine Intermediate

The 3-cyanobenzyl group is synthesized via cyanation of bromobenzyl derivatives. A representative method involves:

  • Starting Material : 3-Bromobenzyl bromide.

  • Cyanation : Reaction with copper(I) cyanide (CuCN) in polar aprotic solvents (e.g., N-methyl-2-pyrrolidinone) at 170°C for 4–6 hours.

  • Workup : Aqueous extraction and purification via recrystallization.

Example Reaction :

3-Bromobenzyl bromide+CuCNNMP, 170°C3-Cyanobenzyl bromide+CuBr\text{3-Bromobenzyl bromide} + \text{CuCN} \xrightarrow{\text{NMP, 170°C}} \text{3-Cyanobenzyl bromide} + \text{CuBr}

Yields range from 70–85% under optimized conditions.

Propionamide Backbone Formation

The propionamide moiety is introduced through coupling reactions. Two approaches dominate:

a) Carbodiimide-Mediated Coupling

  • Reagents : (S)-2-Aminopropionic acid, 3-cyanobenzylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt).

  • Conditions : Conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours.

  • Yield : 65–78% after column chromatography.

b) Mixed Carbonate Activation

  • Reagents : Isobutyl chloroformate and 4-methylmorpholine in THF.

  • Advantage : Reduces racemization risk compared to carbodiimide methods.

N-Methylation Process

N-Methylation is achieved using methyl iodide (CH3I\text{CH}_3\text{I}) under basic conditions:

  • Base : Sodium hydride (NaH\text{NaH}) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : 25–60°C for 4–8 hours.

Typical Yield : 80–90% with >98% purity after recrystallization.

Chiral Resolution Techniques

The (S)-enantiomer is isolated via:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

  • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic mixtures.

Industrial-Scale Production Methods

Industrial protocols emphasize cost-efficiency and scalability:

Step Conditions Scale Yield
CyanationCuCN, NMP, 170°C, continuous flow reactor100–500 kg82%
CouplingEDC/HOBt, THF, 25°C, automated batch reactor50–200 kg75%
N-MethylationCH3I\text{CH}_3\text{I}, K2CO3\text{K}_2\text{CO}_3, DMF100–300 kg88%
Chiral SeparationSimulated moving bed chromatography20–100 kg95% ee

Key Innovations :

  • Continuous Flow Cyanation : Reduces reaction time from 6 hours to 30 minutes.

  • Solvent Recycling : DMF recovery rates exceed 90% via distillation.

Comparative Analysis of Methodologies

Parameter Lab-Scale Industrial-Scale
Reaction Time24–48 hours4–8 hours
Yield60–75%75–90%
Purity>95% (HPLC)>99% (HPLC)
Cost per Kilogram$1,200–$1,500$400–$600

Industrial methods prioritize catalytic efficiency (e.g., CuCN reuse) and automation, whereas lab-scale protocols focus on flexibility.

Challenges and Optimization Strategies

Racemization During Coupling

  • Cause : Basic conditions or prolonged reaction times.

  • Solution : Use mixed carbonate activation at 0°C.

Byproduct Formation in N-Methylation

  • Cause : Over-alkylation at the amide nitrogen.

  • Solution : Stoichiometric control of CH3I\text{CH}_3\text{I} and phased addition.

Purification Difficulties

  • Issue : Co-elution of enantiomers in chromatography.

  • Solution : Hybrid chiral stationary phases (CSPs) with cellulose and amylose derivatives.

Recent Advances in Synthesis

  • Enantioselective Catalysis : Nickel-catalyzed asymmetric amidation reduces reliance on chiral separation.

  • Green Chemistry : Water-mediated cyanation using nano-CuO particles achieves 85% yield with minimal waste .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide is its role as an anticonvulsant agent. Research indicates that compounds with similar structures have demonstrated significant efficacy in animal seizure models, particularly the maximal electroshock (MES) seizure test.

Case Study: Structure-Activity Relationship (SAR)

  • A study explored the SAR of N-benzyl 2-amino-3-methoxypropionamides, which are structurally related to this compound. It was found that modifications at the benzyl group significantly influenced anticonvulsant activity. Smaller substituents provided enhanced efficacy, suggesting that this compound might exhibit similar properties due to its specific structural features .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, leading to various derivatives that enhance its pharmacological profile.

Synthetic Approaches:

  • A notable synthetic route involves stereospecific methods that allow for the incorporation of various substituents at the benzyl position, thereby optimizing the compound's biological activity . This flexibility in synthesis opens avenues for creating novel derivatives with potentially improved efficacy and safety profiles.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Studies on related compounds indicate that these molecules exhibit favorable absorption and distribution characteristics.

Pharmacokinetic Insights:

  • Research has shown that similar compounds possess moderate volumes of distribution and favorable bioavailability profiles, which are essential for effective therapeutic use . These properties suggest that this compound may have advantageous pharmacokinetic characteristics conducive to clinical application.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and interaction with active sites provide insights into its mechanism of action.

Comparison with Similar Compounds

Substitution at the Benzyl Position

Compound Name Benzyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Inferences
(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide 3-Cyano C₁₂H₁₄N₃O 228.27 High polarity due to -CN; potential for hydrogen bonding .
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 3-Fluoro C₁₀H₁₃FN₂O 196.22 Electronegative -F may enhance bioavailability but reduce metabolic stability .
(2S)-2-Amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide 3-Nitro C₁₁H₁₅N₃O₃ 237.26 Strong electron-withdrawing -NO₂ group; possible toxicity concerns .
(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide 2,3-Dichloro C₁₁H₁₄Cl₂N₂O 261.15 Increased lipophilicity; potential for enhanced membrane permeability .

Key Observations :

  • Electron-withdrawing groups (-CN, -NO₂) may improve binding to polar targets (e.g., enzymes), while halogens (-F, -Cl) enhance lipophilicity and membrane penetration.
  • Nitro groups (e.g., ) are associated with higher toxicity risks compared to cyano or fluoro substituents.

Substitution at the Amide Nitrogen

Compound Name Amide Nitrogen Substituent Molecular Formula Key Properties/Inferences
This compound Methyl C₁₂H₁₄N₃O Balanced steric hindrance; moderate metabolic stability .
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide Ethyl C₁₃H₁₇N₃O Increased bulk may reduce enzymatic degradation but lower solubility .
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-propionamide Methyl + Ethyl-aryl C₁₃H₁₇FN₂O Enhanced conformational flexibility; potential for improved target selectivity .

Key Observations :

  • Methyl groups offer a balance between metabolic stability and solubility, whereas ethyl groups may prolong half-life at the expense of solubility.

Biological Activity

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O, with a molecular weight of approximately 194.25 g/mol. The compound features an amino group, a cyano group, and a propionamide moiety, which contribute to its unique biological properties. The stereochemistry of the (S) configuration is crucial as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The cyano group can participate in hydrogen bonding and other non-covalent interactions, potentially modulating the activity of biological macromolecules. Research indicates that compounds with similar structures have shown effects on several biological pathways, including:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing physiological responses.

Biological Activity Overview

Research findings indicate that this compound exhibits a range of biological activities. Below are summarized findings from various studies:

Activity Type Description References
Enzyme InhibitionPotential inhibitor of lipoxygenase and other metabolic enzymes.
Antimicrobial EffectsExhibited moderate antimicrobial activity against Gram-positive and Gram-negative bacteria.
Anticonvulsant ActivitySimilar compounds have shown efficacy in seizure models, indicating potential for anticonvulsant properties.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study focused on the interaction of this compound with lipoxygenase demonstrated its potential as an enzyme inhibitor, which could lead to anti-inflammatory applications.
  • Antimicrobial Activity : Research indicated that derivatives of similar structures exhibited significant antimicrobial properties, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Properties : Compounds structurally related to this compound were evaluated in the maximal electroshock (MES) seizure model, showing promising anticonvulsant activities comparable to established antiepileptic drugs .

Q & A

Q. Optimization Strategies :

  • Vary solvents (DMF, THF) to improve yield.
  • Adjust reaction temperature (0–80°C) to balance reaction rate and enantiomeric purity.
  • Monitor chiral integrity using chiral HPLC during each step .

Basic Question: Which analytical techniques are essential for confirming the structure and enantiomeric purity of this compound?

Answer:
Critical techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyano-benzyl, methyl groups) and amide connectivity. For example, the methyl group on the amide nitrogen appears as a singlet near δ 3.0 ppm .
    • IR : Validate amide C=O stretch (~1650 cm⁻¹) and cyano C≡N stretch (~2250 cm⁻¹) .
  • Chiral Analysis :
    • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol mobile phase to resolve (S)- and (R)-enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >98%) .
  • Elemental Analysis (CHN) : Verify stoichiometry (e.g., C: 60.2%, H: 6.5%, N: 18.3%) .

Advanced Question: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

Answer:
Contradictions often arise from variations in experimental conditions or impurities. Methodological solutions include:

  • Standardized Protocols : Replicate experiments under controlled conditions (pH, temperature, solvent purity). For example, solubility discrepancies in DMSO can be resolved by pre-drying the solvent over molecular sieves .
  • Advanced Characterization :
    • DSC/TGA : Assess thermal stability and detect polymorphic forms. A sharp melting endotherm (e.g., 150–160°C) indicates crystalline purity .
    • LC-MS : Identify trace impurities (e.g., hydrolyzed byproducts) that affect stability .
  • Collaborative Validation : Cross-validate data with independent labs using shared reference standards .

Advanced Question: What computational strategies predict the biological target interactions of this compound, given its chiral center and amide functionality?

Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., proteases). The (S)-configuration and cyano group may enhance hydrogen bonding with active-site residues .
  • MD Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to evaluate conformational flexibility .
  • QSAR Models : Corrogate substituent effects (e.g., cyano vs. nitro groups) on binding affinity using datasets from PubChem or ChEMBL .

Safety Question: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:
Based on SDS for analogous compounds ():

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of cyano-group-related vapors.
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with soap/water for 15 minutes; monitor for irritation .
  • Storage : Store at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Question: How can researchers design enantioselective synthetic routes to minimize racemization during amide bond formation?

Answer:

  • Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts to retain (S)-configuration during coupling .
  • Low-Temperature Reactions : Conduct reactions at –20°C to reduce kinetic racemization.
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis .

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